molecular formula C23H23N3O3S B2985669 N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-51-4

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2985669
CAS RN: 899961-51-4
M. Wt: 421.52
InChI Key: YGGHVWXZQYJBIK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research has focused on the crystal structures of compounds similar to N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, providing insights into their conformational properties and intramolecular interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations and intramolecular hydrogen bonds, highlighting the structural intricacies of related compounds (Subasri et al., 2016), (Subasri et al., 2017).

Synthesis and Evaluation

The synthesis and biodistribution of compounds like [11C]R116301, a radioligand potentially suitable for PET imaging of central neurokinin(1) (NK1) receptors, showcase the application of similar chemical structures in the development of diagnostic tools. This compound's synthesis and evaluation illustrate the broader utility of related chemical entities in biomedical research (M. V. D. Mey et al., 2005).

Antifolate and Antitumor Agents

The development of dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) based on pyrimidine scaffolds, such as certain classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, highlights the application of these compounds in cancer research. These agents exhibit potent inhibitory activities, underscoring the therapeutic potential of related chemical structures (Gangjee et al., 2008).

Antimicrobial and Insecticidal Potential

Compounds derived from pyrimidine and pyrazole structures have been evaluated for their insecticidal and antibacterial activities, demonstrating the broad-spectrum potential of related chemical entities in addressing various pathogens and pests (P. P. Deohate et al., 2020).

Vibrational Spectroscopic Analysis

Vibrational spectroscopy and quantum computational approaches have been applied to characterize the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, providing insights into its structural and electronic properties. This research illustrates the importance of detailed molecular characterization in understanding the function and potential applications of such compounds (S. J. Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-11-26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-13-19(27)24-16-10-9-14(2)15(3)12-16/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGHVWXZQYJBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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